

Spectroscopic Characterization of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,2-Diphenylcyclopropanecarbonitrile
Cat. No.:	B057357

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Diphenylcyclopropanecarbonitrile**, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this molecule, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction

2,2-Diphenylcyclopropanecarbonitrile is a fascinating molecule characterized by a strained three-membered cyclopropane ring, two phenyl substituents, and a nitrile functional group. This unique combination of structural features gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, purity, and for understanding its chemical behavior in various synthetic transformations. This guide will delve into the core principles of each spectroscopic technique, provide detailed experimental protocols, and present an analysis of the expected spectral data.

Molecular Structure

The structural formula of **2,2-Diphenylcyclopropanecarbonitrile** is $C_{16}H_{13}N$, with a molecular weight of 219.28 g/mol. The molecule's architecture is pivotal to understanding its

spectroscopic properties.

Caption: Molecular structure of **2,2-Diphenylcyclopropanecarbonitrile**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,2-Diphenylcyclopropanecarbonitrile**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

- Accurately weigh 5-10 mg of **2,2-Diphenylcyclopropanecarbonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a clean, dry vial. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the

low natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data

The proton NMR spectrum of **2,2-Diphenylcyclopropanecarbonitrile** is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopropane ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	Multiplet	10H	Aromatic protons (C_6H_5)
~ 2.5 - 2.7	Multiplet	1H	Methine proton (CH-CN)
~ 1.6 - 1.8	Multiplet	2H	Methylene protons (CH_2)

- Aromatic Protons (7.2 - 7.5 ppm): The ten protons of the two phenyl groups will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The overlapping signals will appear as a complex multiplet.
- Cyclopropane Protons (1.6 - 2.7 ppm): The three protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The methine proton (CH-CN) is expected to be the most deshielded of the three due to the electron-withdrawing effect of the adjacent nitrile group.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 135 - 140	Quaternary aromatic carbons (ipso-C)
~ 127 - 130	Aromatic CH carbons
~ 118 - 122	Nitrile carbon (C≡N)
~ 30 - 35	Quaternary cyclopropane carbon (C(Ph) ₂)
~ 25 - 30	Methine cyclopropane carbon (CH-CN)
~ 15 - 20	Methylene cyclopropane carbon (CH ₂)

- Aromatic Carbons (127 - 140 ppm): The phenyl groups will show multiple signals in this region. The quaternary carbons directly attached to the cyclopropane ring will be at the downfield end of this range.
- Nitrile Carbon (118 - 122 ppm): The carbon of the nitrile group typically resonates in this region.
- Cyclopropane Carbons (15 - 35 ppm): The carbons of the strained cyclopropane ring are significantly shielded and appear in the upfield region of the spectrum. The quaternary carbon bearing the two phenyl groups will be the most deshielded of the three.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra

For a solid sample like **2,2-Diphenylcyclopropanecarbonitrile**, two common methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.

1. KBr Pellet Method:

- Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

2. ATR Method:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum. This method is often preferred for its simplicity and speed.

IR Spectral Data

The IR spectrum of **2,2-Diphenylcyclopropanecarbonitrile** will be dominated by absorptions corresponding to the C-H bonds of the aromatic and cyclopropane rings, the C≡N stretch of the nitrile group, and the C=C stretches of the phenyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 3000 - 2850	Medium	Aliphatic C-H stretch (cyclopropane)
~ 2250 - 2240	Sharp, Medium	C≡N stretch (nitrile)[1]
~ 1600, 1495, 1450	Medium to Strong	Aromatic C=C stretching vibrations
~ 1020	Medium	Cyclopropane ring deformation[2]

- C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are from C-H bonds on sp³-hybridized carbons (cyclopropane ring).
- Nitrile Stretch (2250 - 2240 cm⁻¹): The C≡N triple bond exhibits a very characteristic sharp absorption in this region, which is a key diagnostic peak for this functional group.[1]

- Aromatic C=C Stretching (1600 - 1450 cm^{-1}): The phenyl groups will show several characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the rings.
- Cyclopropane Ring Deformation (\sim 1020 cm^{-1}): Cyclopropane rings often show a characteristic absorption band in this region due to ring breathing or deformation modes.[2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

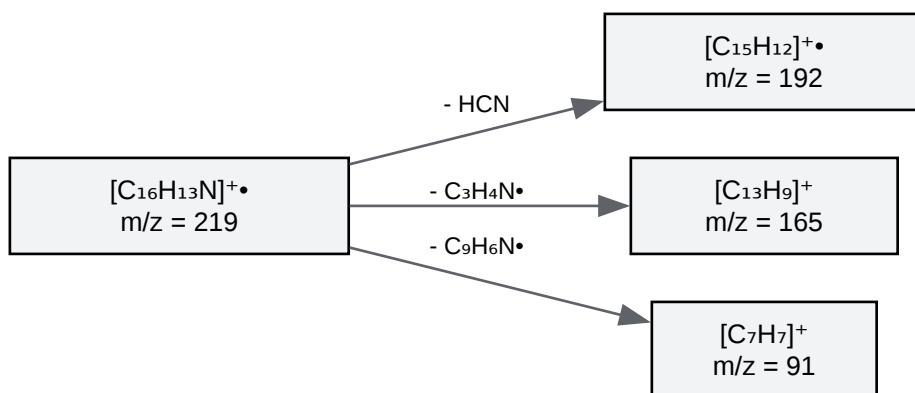
1. Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

2. Ionization and Fragmentation:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion ($\text{M}^{+\bullet}$).
- The molecular ion, being energetically unstable, can fragment into smaller, charged ions and neutral radicals.

3. Mass Analysis and Detection:


- The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectral Data

The mass spectrum of **2,2-Diphenylcyclopropanecarbonitrile** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
219	$[M]^{+\bullet}$ (Molecular Ion)
192	$[M - HCN]^{+\bullet}$
165	$[C_{13}H_9]^+$ (Fluorenyl cation)
116	$[C_9H_8]^{+\bullet}$ (Indene radical cation)
91	$[C_7H_7]^+$ (Tropylium cation)

- Molecular Ion (m/z 219): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
- $[M - HCN]^{+\bullet}$ (m/z 192): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles.
- $[C_{13}H_9]^+$ (m/z 165): This fragment, corresponding to the stable fluorenyl cation, can be formed through rearrangement and loss of the remaining cyclopropane and nitrile fragments.
- $[C_7H_7]^+$ (m/z 91): The tropylium cation is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **2,2-Diphenylcyclopropanecarbonitrile** in EI-MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of **2,2-Diphenylcyclopropanecarbonitrile**. The expected spectral data, derived from the known properties of its constituent functional groups, offer a clear and consistent picture of its molecular architecture. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar organic molecules. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of key compounds in research and development.

References

- PubChem. **2,2-diphenylcyclopropanecarbonitrile**. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [\[Link\]](#)
- LCGC International.
- ASTM International.
- Chemguide.
- Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057357#spectroscopic-data-of-2-2-diphenylcyclopropanecarbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com